Fluoromethyl vs. Hydroxyl at the Azetidine 3-Position: Physicochemical and HBD Contrast
The 3-fluoromethyl (–CH2F) substituent in the target compound eliminates hydrogen bond donor (HBD) capacity relative to the 3-hydroxyl analog 1-(2,4-dimethylbenzoyl)azetidin-3-ol (CAS 1340242-76-3). The target compound possesses 0 HBD, whereas the 3-ol comparator possesses 1 HBD, resulting in a ΔHBD = –1 [1]. This HBD elimination is consequential for passive membrane permeability and oral bioavailability prediction, as each additional HBD is associated with a measurable reduction in Caco-2 permeability [2]. Additionally, substitution of –OH with –CH2F increases calculated lipophilicity (ΔLogP ≈ +0.5 to +1.0 units based on fragment-based additivity), enhancing predicted blood-brain barrier penetration potential [1].
| Evidence Dimension | Hydrogen bond donor count and lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 2.5 |
| Comparator Or Baseline | 1-(2,4-Dimethylbenzoyl)azetidin-3-ol (CAS 1340242-76-3): HBD = 1; XLogP3 ≈ 1.5–1.8 (estimated) |
| Quantified Difference | ΔHBD = –1; ΔLogP ≈ +0.7 to +1.0 |
| Conditions | Calculated from chemical structure (PubChem computed properties) |
Why This Matters
For screening library design or lead optimization, the absence of an HBD and higher LogP favor CNS penetration and membrane permeability, making the target compound more suitable for intracellular target engagement than its 3-ol analog.
- [1] PubChem Compound Summary for CID 121021094, (2,4-Dimethylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone. National Center for Biotechnology Information, 2025. View Source
- [2] Wager TT et al., 'Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties,' ACS Chem. Neurosci. 2010, 1, 435–449. View Source
